3-(Aminomethyl)pentanoic acid hydrochloride
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Overview
Description
3-(Aminomethyl)pentanoic acid hydrochloride: is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of pentanoic acid, where an aminomethyl group is attached to the third carbon atom of the pentanoic acid chain, and it is present in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Aminomethyl)pentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-(Chloromethyl)pentanoic acid.
Amination Reaction: The chloromethyl group is then subjected to an amination reaction using ammonia or an amine source to introduce the aminomethyl group.
Hydrochloride Formation: The resulting 3-(Aminomethyl)pentanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
3-(Aminomethyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aminomethyl derivatives.
Scientific Research Applications
Chemistry:
3-(Aminomethyl)pentanoic acid hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology:
In biological research, this compound can be used to study the effects of aminomethyl groups on biological systems and their interactions with enzymes and receptors.
Medicine:
Industry:
In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- 3-(Aminomethyl)butanoic acid hydrochloride
- 3-(Aminomethyl)hexanoic acid hydrochloride
- 3-(Aminomethyl)propanoic acid hydrochloride
Comparison:
Compared to these similar compounds, 3-(Aminomethyl)pentanoic acid hydrochloride has a unique carbon chain length, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-(aminomethyl)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-5(4-7)3-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOCMIOWSOZIRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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